1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(5-Chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl substituent at position 1 and a propylamine group at position 3. Its molecular formula is $ \text{C}{17}\text{H}{17}\text{ClN}_6 $, with a molecular weight of 340.81 g/mol. The compound is structurally defined by its InChIKey $ \text{CGYHYWCJPRWWCA-UHFFFAOYSA-N} $ and SMILES representation $ \text{ClC1=CC(=C(C=C1)Cl)C2=NN=C3C2=NC(=NC3)NCCC} $, reflecting its planar heterocyclic core and substituent positions .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)13-7-11(16)5-4-10(13)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFADNHRWQASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-pyrazole Derivatives
The core structure is typically assembled via cyclization of 5-amino-1-arylpyrazole-4-carbonitriles. For the target compound:
- Synthesis of 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile :
- Cyclization to pyrazolo[3,4-d]pyrimidine :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 7.58–7.42 (m, 3H, aryl-H), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.31 (s, 3H, CH₃), 1.55 (sextet, J = 7.2 Hz, 2H, CH₂), 0.89 (t, J = 7.2 Hz, 3H, CH₃).
- 13C NMR : 158.9 (C-4), 145.6 (C-3a), 134.2 (C-5), 129.8–127.4 (aryl-C), 42.1 (NCH₂), 22.3 (CH₂), 17.9 (CH₃), 11.2 (CH₃).
Chromatographic Purity
- HPLC conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 min.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the methyl group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine structure exhibit significant antimicrobial properties. Preliminary studies suggest that derivatives similar to 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, certain analogs have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The observed IC50 values are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structural features of the compound suggest potential anti-inflammatory properties. It is hypothesized that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to our target compound. This underscores the potential of such derivatives in treating tuberculosis .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis . Molecular docking studies have shown that the compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related derivatives.
Structural Variations and Physicochemical Properties
Key structural differences lie in substituent groups at positions 1 (aromatic/alkyl) and 4 (amine side chain). These modifications influence solubility, melting points, and biological activity.
Key Observations :
- Aromatic vs. Alkyl Substituents : Bulky aromatic groups (e.g., styryl in ) increase melting points but may reduce solubility compared to smaller alkyl chains (e.g., propyl in the target compound).
Spectroscopic and Analytical Data
NMR and IR spectra provide insights into electronic environments and functional groups.
Biological Activity
1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). The structural features of this compound allow it to interact with various biological targets, making it a candidate for further research in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a unique pyrazolo[3,4-d]pyrimidine core substituted with a chloro group and a propyl amine. This configuration is crucial for its biological activity.
Research indicates that compounds in this class can inhibit CDK2, a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and reduced proliferation in various cancer cell lines. Molecular docking studies have shown that this compound fits well into the active site of CDK2, forming critical hydrogen bonds that enhance its inhibitory potential.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cancer Cell Lines : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). It exhibited significant cytotoxic effects with IC50 values indicating potent activity in inhibiting cell growth.
Comparison with Related Compounds
A comparative analysis with similar pyrazolo[3,4-d]pyrimidine derivatives highlights the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine core with chloro and propyl substitutions | CDK2 inhibitor |
| 1-(5-fluoro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Similar core but with fluorine | Moderate CDK inhibition |
| 1-(5-bromo-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Bromine substitution | Enhanced anti-cancer activity |
Case Studies
Case Study 1: CDK Inhibition
In a study focusing on the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidines, researchers found that derivatives similar to our compound displayed significant inhibition rates. The study confirmed that structural modifications could enhance or reduce inhibitory activity against CDK2.
Case Study 2: Cytotoxicity Evaluation
Another research effort evaluated the cytotoxic effects of various pyrazolo derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring demonstrated varying degrees of potency against cancer cells, further establishing the importance of structural characteristics in biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example, cyclization of 5-amino-pyrazole derivatives with nitriles or orthoesters under reflux conditions (e.g., acetic anhydride) is a common approach . Optimization of substituents on the phenyl ring (e.g., 5-chloro-2-methyl) requires careful control of electrophilic substitution conditions. Purification often employs column chromatography (silica gel) with eluents like ethyl acetate/hexane, followed by recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
Q. How can researchers validate the molecular structure of this compound and its intermediates?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., NH2 at δ 6.5–7.5 ppm in DMSO-d6; aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : Verify C, H, N percentages within ±0.4% of calculated values .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., RET, Src-family kinases) due to structural similarities to known pyrazolopyrimidine kinase inhibitors . Use ATP-competitive binding assays with recombinant kinases and measure IC50 values via fluorescence polarization. Include positive controls like PP2 (a Src inhibitor) for comparison .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase selectivity profiles across studies?
- Methodological Answer :
- Kinome-wide profiling : Use panels like Eurofins’ KinaseProfiler to assess selectivity across 400+ kinases .
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with RET vs. off-target kinases. Focus on hydrophobic interactions with the 5-chloro-2-methylphenyl group and propylamine side chain .
- Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues) to validate key binding interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug design : Modify the N-propyl group to a hydroxyl-substituted alkyl chain for improved solubility; assess hydrolysis rates in simulated biological fluids .
- Metabolic stability : Test hepatic microsomal stability (human/rodent) and identify metabolic soft spots (e.g., CYP450-mediated oxidation of the pyrimidine ring) .
- Co-crystallization : Solve X-ray structures with human serum albumin to predict plasma protein binding .
Q. How can computational modeling guide SAR for multi-target effects (e.g., anticancer and antimicrobial activity)?
- Methodological Answer :
- QSAR models : Train machine learning algorithms (e.g., Random Forest) on datasets linking substituent properties (ClogP, polar surface area) to biological endpoints .
- Network pharmacology : Map compound-target-disease networks using platforms like STITCH to predict off-target interactions (e.g., Tie2 kinase) .
Q. What experimental designs address variability in cellular potency assays (e.g., IC50 discrepancies)?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., MCF-7 for RET inhibition), passage numbers, and ATP concentrations .
- Dose-response normalization : Include internal controls (e.g., staurosporine for NMDA potentiation studies) to correct for batch effects .
- Data triangulation : Combine results from orthogonal assays (e.g., Western blotting for ERK1/2 phosphorylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
